Comparative Lipophilicity (XLogP3) of Trifluoromethylated Aryl Bromides
The introduction of a methyl group ortho to the bromine atom significantly alters the compound's lipophilicity compared to its non-methylated analog. This difference in calculated partition coefficient (XLogP3) is a quantifiable property relevant to the compound's behavior in biological systems and purification processes. Data was extracted from PubChem computed properties for both the target compound and its closest analog, 1-bromo-3,5-bis(trifluoromethyl)benzene [1][2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 1-Bromo-3,5-bis(trifluoromethyl)benzene, XLogP3 = 4.9 |
| Quantified Difference | Difference of -0.2 (Target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A 0.2 difference in XLogP3 is significant in medicinal chemistry, potentially impacting membrane permeability, solubility, and protein binding, making one scaffold more favorable than another in drug design.
- [1] PubChem. 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene. Compound Summary. CID 4737640. Accessed 2026-04-22. View Source
- [2] PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene. Compound Summary. CID 67602. Accessed 2026-04-22. View Source
